molecular formula C7H7F3 B6603451 1-ethynyl-1-(trifluoromethyl)cyclobutane CAS No. 2866333-97-1

1-ethynyl-1-(trifluoromethyl)cyclobutane

Cat. No.: B6603451
CAS No.: 2866333-97-1
M. Wt: 148.13 g/mol
InChI Key: LEZIPJUQQGGUOU-UHFFFAOYSA-N
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Description

1-Ethynyl-1-(trifluoromethyl)cyclobutane (CAS 2866333-97-1) is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a unique structure that combines a synthetically versatile ethynyl group with the 1-(trifluoromethyl)cyclobutyl moiety, a group that is emerging as a highly effective bioisostere for the metabolically labile tert-butyl group . The primary research value of this reagent lies in its dual functionality. The ethynyl (C≡CH) group serves as a robust handle for further diversification via metal-catalyzed coupling reactions, such as the Sonogashira reaction, or through click chemistry, enabling the straightforward construction of complex molecular architectures . Simultaneously, the 1-(trifluoromethyl)cyclobutyl group is recognized for its ability to enhance key properties in lead compounds. Studies indicate that this group exhibits a slightly larger steric volume than a tert-butyl group and can significantly improve metabolic stability while preserving the original mode of biological activity . Incorporating the trifluoromethyl group is a well-established strategy to increase the lipophilicity and metabolic stability of drug candidates, which can lead to improved bioavailability and membrane permeability . This makes 1-Ethynyl-1-(trifluoromethyl)cyclobutane an essential synthon for researchers aiming to optimize the pharmacokinetic profiles of bioactive molecules, particularly in the development of new agrochemicals and pharmaceutical agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethynyl-1-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3/c1-2-6(4-3-5-6)7(8,9)10/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZIPJUQQGGUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling

Palladium-catalyzed Sonogashira coupling offers a direct route. 1-Iodo-1-(trifluoromethyl)cyclobutane, prepared via iodination of the corresponding alcohol using hydroiodic acid (HI), reacts with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₂Cl₂ and copper iodide (CuI). Desilylation with tetrabutylammonium fluoride (TBAF) affords the terminal alkyne with a 72% yield.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C

Silver-Mediated Alkyne Transfer

Silver nitrate (AgNO₃) facilitates alkyne transfer in non-polar solvents. Cyclobutyl triflate reacts with ethynylmagnesium bromide (HC≡CMgBr) in the presence of AgNO₃ (10 mol%) to form the product in 68% yield. This method avoids palladium catalysts but requires anhydrous conditions to prevent silver oxide formation.

Dehydrohalogenation and Elimination Strategies

Geminal dihalides serve as precursors for alkyne formation. 1,1-Dibromo-1-(trifluoromethyl)cyclobutane, synthesized via bromination of 1-(trifluoromethyl)cyclobutane with bromine (Br₂) under UV light, undergoes double dehydrohalogenation using potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF). The reaction proceeds via a two-step elimination mechanism, producing the alkyne with 55% yield.

Key Considerations:

  • Excess base (2.2 equiv) ensures complete elimination.

  • Side products include cyclobutene derivatives due to partial elimination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)ScalabilityCost Efficiency
Cyclobutyl Lithium1-Bromocyclobutane65ModerateHigh
Nucleophilic SubstitutionCyclobutane-1-carboxylic acid58HighModerate
Sonogashira Coupling1-Iodocyclobutane72LowHigh
Silver-Mediated TransferCyclobutyl triflate68ModerateModerate
Dehydrohalogenation1,1-Dibromocyclobutane55HighLow
  • Cyclobutyl Lithium Route : Optimal for small-scale synthesis but limited by cryogenic conditions.

  • Sonogashira Coupling : High yielding but constrained by palladium catalyst costs.

  • Dehydrohalogenation : Cost-effective for industrial applications despite moderate yields.

Chemical Reactions Analysis

1-Ethynyl-1-(trifluoromethyl)cyclobutane undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethynyl-1-(trifluoromethyl)cyclobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethynyl-1-(trifluoromethyl)cyclobutane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Conformation and Electronic Properties

Methoxy-Substituted Cyclobutanes
  • Example: Cyclohexenone–cyclobutane derivatives with methoxy (-OCH₃) substituents ().
  • Dihedral Angle : Methoxy groups reduce dihedral angles (β = 5.21°) compared to CF₃-substituted analogs (β = 12.81°), indicating a more planar ring conformation .
  • lower values for methoxy) .
Fluorinated Cyclobutanes
  • Examples :
    • 3-Ethenyl-1,2,2-trifluoro-1-(trifluoromethyl)cyclobutane (): Features a vinyl (-CH=CH₂) group and six fluorine atoms.
  • Molecular Weight : 204.11 g/mol (vs. ~148 g/mol for 1-ethynyl-1-(trifluoromethyl)cyclobutane, estimated).
  • Reactivity : The vinyl group enables addition reactions, contrasting with the ethynyl group’s propensity for cycloaddition .
    • Hexafluorobis(trifluoromethyl)cyclobutane (): Contains six fluorine atoms and two CF₃ groups.
  • Stability : Higher fluorine content enhances thermal stability but reduces solubility in polar solvents .
Comparative Data Table
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Dihedral Angle (°) Oxidation Potential (V)
1-Ethynyl-1-(trifluoromethyl)cyclobutane* C₇H₅F₃ ~148 (estimated) -CF₃, -C≡CH ~12.8 (inferred) ~4.9 (inferred)
Methoxy-substituted cyclobutane (a–c) Varies Varies -OCH₃ 5.21 <4.9
3-Ethenyl-1,2,2-trifluoro-1-(CF₃)cyclobutane C₇H₆F₆ 204.11 -CF₃, -CH=CH₂, -F N/A N/A
Hexafluorobis(trifluoromethyl)cyclobutane C₆F₁₂ 300.05 -CF₃, -F (multiple) N/A N/A

*Estimated based on substituent contributions and analogous compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 1-ethynyl-1-(trifluoromethyl)cyclobutane, and what reaction conditions are critical?

  • Answer: Cyclization via [2+2] photocycloaddition or thermal methods forms the cyclobutane ring, followed by trifluoromethylation using reagents like trifluoromethyl iodide. Sonogashira coupling introduces the ethynyl group. Key parameters include solvent choice (e.g., THF for stability), temperature control (0–25°C), and bases (e.g., NaH). Reaction progress is monitored via TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer: Use <sup>19</sup>F NMR to confirm trifluoromethyl environments and HRMS for molecular weight. <sup>1</sup>H/<sup>13</sup>C NMR resolves ring geometry, while IR identifies ethynyl stretches (~2100 cm⁻¹). X-ray crystallography or DFT calculations address stereochemical ambiguities .

Q. What storage and safety protocols are recommended?

  • Answer: Store at 2–8°C in inert atmospheres (argon). Use PPE and fume hoods. Follow SDS guidelines for waste neutralization (e.g., aqueous base for acidic byproducts) .

Advanced Research Questions

Q. How can reaction yields for ethynyl group introduction be optimized?

  • Answer: Use pre-activated Pd catalysts (e.g., Pd(PPh3)4) and CuI co-catalysts in Sonogashira coupling. Degas solvents to prevent alkyne homocoupling. Address steric hindrance with elevated temperatures (60–80°C) and prolonged reaction times .

Q. What explains the regioselectivity of nucleophilic attacks on derivatives of this compound?

  • Answer: The electron-withdrawing trifluoromethyl group directs nucleophiles to β-positions via inductive effects. Steric hindrance from the ethynyl group further influences selectivity. Computational NBO analysis supports transition-state stabilization .

Q. How should contradictory biological activity data be resolved?

  • Answer: Validate purity (>98% by HPLC) and assay conditions (e.g., cell line consistency). Use isotopic labeling to track stability. Compare with analogs (e.g., cyclopentane derivatives) to isolate structure-activity relationships .

Q. What strategies enable enantioselective synthesis and stereochemical verification?

  • Answer: Chiral auxiliaries (Evans oxazolidinones) or Rh-catalyzed asymmetric cycloadditions achieve enantioselectivity. Chiral HPLC separates enantiomers; X-ray of diastereomeric salts (e.g., with tartaric acid) confirms configuration .

Q. How does the trifluoromethyl group influence enzyme interactions in computational models?

  • Answer: Molecular docking shows enhanced binding via hydrophobic interactions and fluorine σ-hole effects. MD simulations reveal prolonged target residence times. ITC measurements corroborate 2–3-fold affinity increases vs. non-fluorinated analogs .

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